

Application Notes & Protocols for D-Fructose-¹³C Infusion Studies in Humans

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Compound of Interest

Compound Name: D-Fructose-13C

Cat. No.: B12418174

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Stable isotope tracer studies are powerful tools for investigating the *in vivo* metabolism of various substrates in humans.^[1] The use of D-Fructose labeled with Carbon-13 (¹³C-Fructose) allows for the quantitative analysis of fructose metabolic pathways, including its conversion to glucose, lactate, and lipids.^{[2][3]} These studies are crucial for understanding the metabolic fate of fructose and its implications in health and diseases such as obesity, diabetes, and non-alcoholic fatty liver disease.^{[2][4]} This document provides detailed application notes and protocols for designing and conducting D-Fructose-¹³C infusion studies in human subjects.

Experimental Design and Rationale

The primary goal of a D-Fructose-¹³C infusion study is to trace the metabolic fate of fructose carbons through various metabolic pathways. The design of the study will depend on the specific research question but generally involves the administration of a known amount of ¹³C-labeled fructose and subsequent measurement of ¹³C enrichment in various metabolites in biological samples like blood, breath, and tissue biopsies.

Key Metabolic Pathways Traced by ¹³C-Fructose:

- Fructolysis: The initial breakdown of fructose in the liver.
- Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors, including fructose-derived carbons.

- Glycolysis: The metabolic pathway that converts glucose and fructose into pyruvate.
- Tricarboxylic Acid (TCA) Cycle: The central metabolic hub for energy production.
- De Novo Lipogenesis (DNL): The synthesis of fatty acids from acetyl-CoA, which can be derived from fructose.

Detailed Experimental Protocol: Intravenous D-Fructose-¹³C Infusion

This protocol outlines a primed-continuous infusion of [U-¹³C₆]-D-Fructose in healthy human subjects.

2.1. Subject Recruitment and Screening:

- Recruit healthy volunteers based on inclusion/exclusion criteria (e.g., age, BMI, absence of metabolic diseases).
- Perform a comprehensive medical screening, including medical history, physical examination, and standard blood tests.
- Obtain written informed consent from all participants.

2.2. Pre-study Preparations:

- Subjects should maintain their regular diet and physical activity levels for a week prior to the study.
- Subjects will be admitted to the clinical research unit the evening before the study.
- An overnight fast of 10-12 hours is required before the start of the infusion.

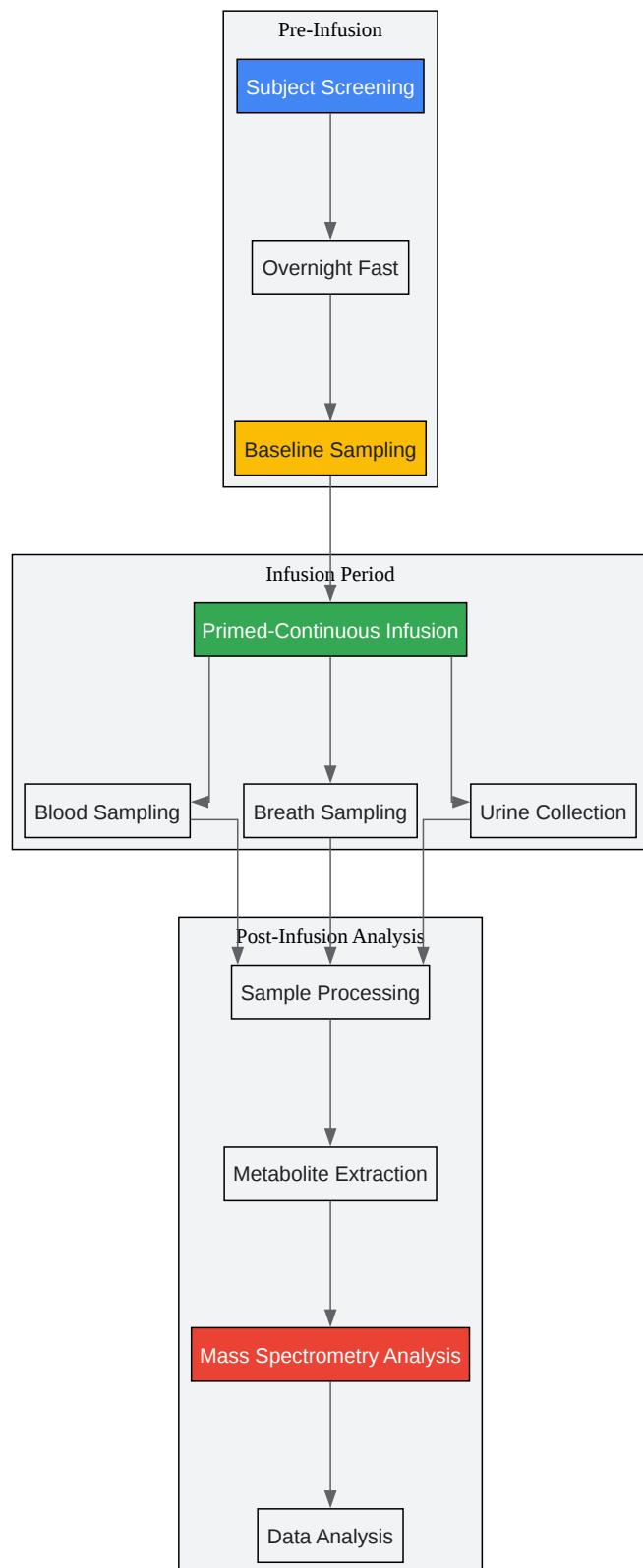
2.3. Tracer Preparation:

- Sterile, pyrogen-free [U-¹³C₆]-D-Fructose is dissolved in 0.9% saline.
- The tracer solution is prepared by the research pharmacy under aseptic conditions.

2.4. Study Day Procedure:

- Baseline (t = -120 min):
 - Insert two intravenous catheters: one in a forearm vein for tracer infusion and another in a contralateral hand or forearm vein, which will be heated for arterialized-venous blood sampling.
 - Collect baseline blood, urine, and breath samples.
- Priming Dose (t = 0 min):
 - Administer a bolus priming dose of the [U-¹³C₆]-D-Fructose solution to rapidly achieve isotopic steady-state.
- Continuous Infusion (t = 0 to 240 min):
 - Immediately following the priming dose, start a continuous infusion of [U-¹³C₆]-D-Fructose at a constant rate (e.g., 0.2-0.5 mg/kg/min) for 4 hours.
- Sample Collection:
 - Blood: Collect blood samples at regular intervals (e.g., every 15-30 minutes) throughout the infusion period. Samples are collected in appropriate tubes (e.g., EDTA tubes for plasma) and immediately placed on ice.
 - Breath: Collect breath samples at regular intervals to measure the rate of ¹³CO₂ expiration, which reflects the oxidation of the labeled fructose.
 - Urine: Collect urine over the course of the study to assess renal clearance of metabolites.
- Sample Processing:
 - Centrifuge blood samples at 4°C to separate plasma.
 - Aliquot plasma and urine samples and store them at -80°C until analysis.

Experimental Workflow Diagram:



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A typical workflow for a stable isotope tracer study.

Analytical Methodologies

3.1. Sample Preparation for Mass Spectrometry:

- Metabolite Extraction:
 - For plasma samples, proteins are precipitated using a cold solvent like acetonitrile or methanol.
 - The supernatant containing the metabolites is collected and dried under nitrogen.
- Derivatization:
 - Dried extracts are derivatized to increase the volatility and thermal stability of the metabolites for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is silylation.

3.2. Mass Spectrometry Analysis:

- GC-MS: Used for the analysis of ^{13}C enrichment in glucose, lactate, and amino acids.
- LC-MS: Used for a broader range of metabolites and for compounds that are not amenable to GC-MS.
- The mass-to-charge ratio (m/z) of the target metabolites and their isotopologues are monitored to determine the degree of ^{13}C incorporation.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^{13}C -NMR can also be used to determine the positional enrichment of ^{13}C within a molecule, providing more detailed information about the metabolic pathways.

Data Presentation and Analysis

Quantitative data from the infusion study should be summarized in tables to facilitate comparison and interpretation.

Table 1: Subject Characteristics

Parameter	Mean ± SD
N	
Age (years)	
Weight (kg)	
Height (cm)	
BMI (kg/m ²)	
Fasting Glucose (mg/dL)	

| Fasting Insulin (μU/mL) ||

Table 2: ¹³C Enrichment in Key Metabolites

Time (min)	Plasma [¹³ C ₆]- Fructose (APE)	Plasma [¹³ C ₆]- Glucose (APE)	Plasma [¹³ C ₃]- Lactate (APE)
0	0	0	0
30			
60			
90			
120			
180			
240			

APE: Atom Percent Excess

Table 3: Metabolic Flux Rates

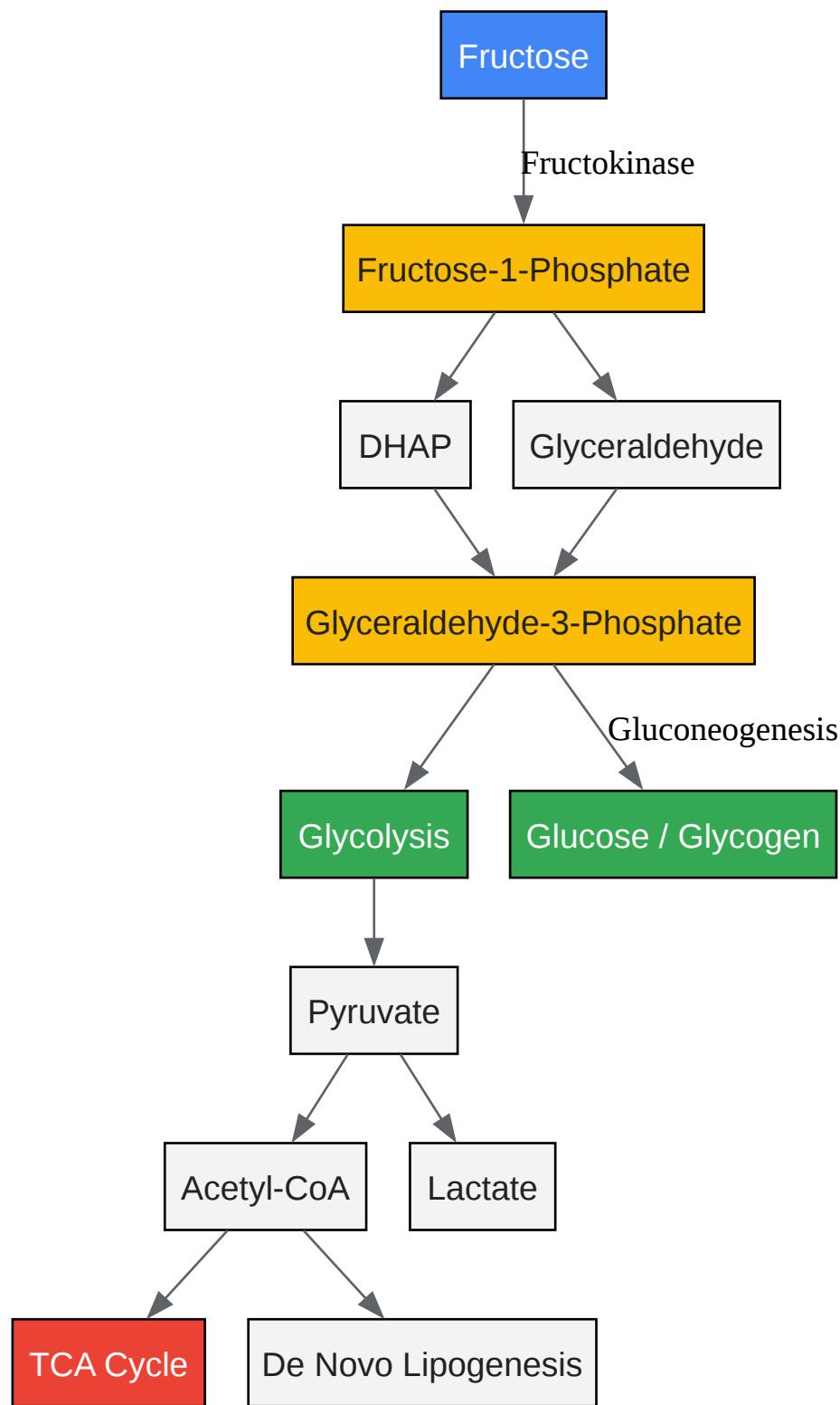
Parameter	Value (units)
Rate of Fructose Appearance (Ra Fructose)	
Rate of Fructose Oxidation	
Rate of Glucose Production from Fructose	

| Contribution of Fructose to De Novo Lipogenesis | |

Signaling Pathway Visualization

Fructose Metabolism Pathway:

The following diagram illustrates the primary pathways of fructose metabolism in the liver.

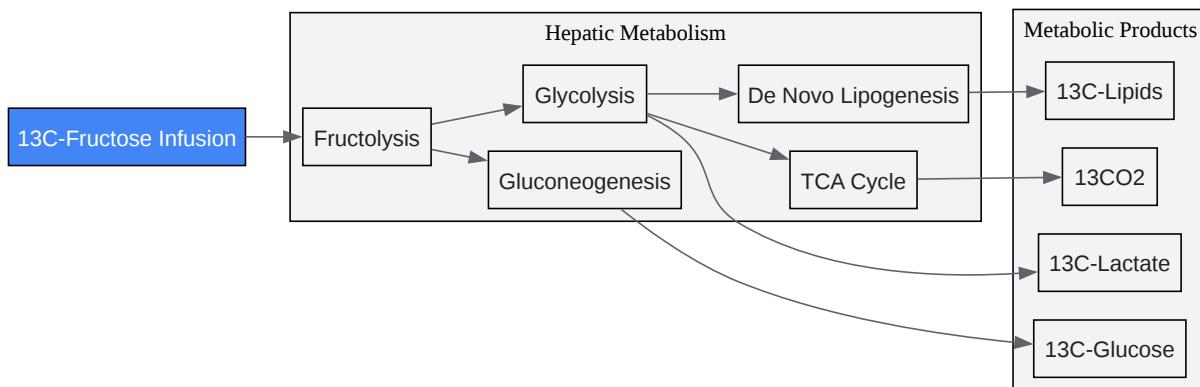


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Metabolic fate of fructose in the liver.

Logical Relationship of Fructose Metabolism to Downstream Pathways:

This diagram shows the logical flow from fructose infusion to its various metabolic fates.



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Logical flow of ¹³C-Fructose metabolism.

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